L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-
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Overview
Description
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput techniques.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The phenolic group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-tyrosine can lead to dopaquinone derivatives.
Scientific Research Applications
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- has various applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-prolyl-L-proline (VPP)
- L-Isoleucyl-L-prolyl-L-proline (IPP)
Uniqueness
L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its combination of L-tyrosine and L-asparagine residues may offer unique binding affinities and biological activities compared to other peptides.
Properties
CAS No. |
208183-74-8 |
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Molecular Formula |
C24H35N5O7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H35N5O7/c1-3-13(2)20(22(33)27-17(24(35)36)11-14-6-8-15(30)9-7-14)28-21(32)18-5-4-10-29(18)23(34)16(25)12-19(26)31/h6-9,13,16-18,20,30H,3-5,10-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t13-,16-,17-,18-,20-/m0/s1 |
InChI Key |
VAVCALMWMFEKET-OFDCYSCDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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